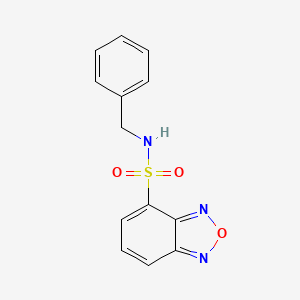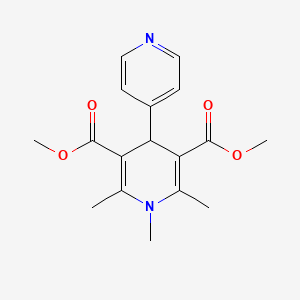
N-cyclopropyl-2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(1,3-thiazol-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of cyclopropane derivatives, known for their significant pharmacological activities, including as histamine H3 receptor agonists. The cyclopropane moiety is a common feature in many biologically active compounds, owing to its conformational restriction properties which often lead to improved specificity and potency in drug-receptor interactions (Kazuta et al., 2003).
Synthesis Analysis
The synthesis of related cyclopropane derivatives involves the use of chiral cyclopropane units as key intermediates. These units are derived from versatile starting materials through a series of reactions including acylation, condensation, and reduction steps to produce the target compounds with desired configurations (Kazuta et al., 2002).
Molecular Structure Analysis
The molecular structure of cyclopropyl-containing compounds is characterized by the cyclopropane ring, a three-membered ring that imposes conformational restrictions. This feature is critical in determining the compound's binding affinity and selectivity towards biological targets. X-ray crystallography and NMR studies provide detailed insights into the conformational preferences and stereochemistry of these molecules (Özbey et al., 2020).
Chemical Reactions and Properties
Cyclopropyl derivatives participate in various chemical reactions, including nucleophilic substitutions and ring-opening reactions, due to the ring strain in the cyclopropane moiety. These reactions are pivotal in further modifications of the compound to enhance its biological activity or to introduce new functional groups for specific applications (Fadda et al., 2017).
Physical Properties Analysis
The physical properties of cyclopropyl derivatives, including solubility, melting point, and boiling point, are influenced by the presence of the cyclopropane ring and the attached functional groups. These properties are essential in determining the compound's suitability for pharmaceutical formulations and its pharmacokinetic profile (Shukla et al., 2012).
Chemical Properties Analysis
The chemical stability, reactivity, and pKa of cyclopropyl derivatives are critical factors in their biological activity. The electron-donating or withdrawing nature of the substituents attached to the cyclopropane ring can significantly affect these chemical properties, influencing the compound's interaction with biological targets (Koppireddi et al., 2013).
Propiedades
IUPAC Name |
N-cyclopropyl-2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(1,3-thiazol-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-2-17-6-7-18(15(22)14(17)21)10-13(20)19(11-3-4-11)9-12-16-5-8-23-12/h5,8,11H,2-4,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSKKRMXSAOUFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC(=O)N(CC2=NC=CS2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1-(1H-imidazol-4-ylmethyl)piperidin-3-yl]methyl}-2-furamide](/img/structure/B5660284.png)


![3-(4-chlorophenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5660304.png)



![3-(2-methoxyethyl)-1-[(4-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxylic acid](/img/structure/B5660334.png)
![N-{[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]methyl}nicotinamide](/img/structure/B5660344.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-chlorophenyl)hydrazone]](/img/structure/B5660346.png)

![1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine](/img/structure/B5660356.png)
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5660359.png)
![N-[(1-{5-[(methylthio)methyl]-2-furoyl}piperidin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B5660366.png)